(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
1,7-dioxaspiro[4.4]nonan-2-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c9-14(10,11)5-7-1-2-8(13-7)3-4-12-6-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYNJSRRUFZHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)OC1CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride typically involves the reaction of 1,7-dioxaspiro[4.4]nonane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding sulfonamide.
Scientific Research Applications
(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride has various applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules such as proteins and peptides.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The spirocyclic structure of the compound provides steric hindrance, which can influence the reactivity and selectivity of the reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiroketals and Spirodilactones
- (5R)-1,7-Dioxaspiro[4.4]nonane-2,6-dione (2g): This spirodilactone, synthesized from 2,2-dimethyl-1,3-dioxolane-4,5-diol and 2-(hydroxyethyl)cyclopent-2-en-1-one, shares the 1,7-dioxaspiro[4.4]nonane backbone. However, it lacks the methanesulfonyl chloride group, instead featuring two ketone groups. Its synthesis yields a white solid (75% yield) with distinct IR and NMR profiles, highlighting the influence of lactone rings on polarity and stability .
- 1,7-Dioxaspiro[5.5]undecanes (6,6-Spiroketals): These larger spiroketals exhibit enhanced stability due to σ-conjugation (2p(O) → σ*C-O hyperconjugation).
Nitrogen-Containing Analogues
- 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: This nitrogen-containing spiro compound reacts with methanesulfonyl chloride to form sulfonated derivatives. The replacement of oxygen with nitrogen alters electronic properties, increasing basicity and modifying reactivity toward electrophiles. For example, methanesulfonyl chloride selectively reacts with the hydroxyl group, whereas analogous oxygen-based spiro systems may prioritize lactone or ketal reactivity .
Sulfonated Derivatives in Ionic Liquids
Methanesulfonyl chloride is widely used to functionalize ionic liquids via sulfonation (e.g., Scheme 2a in ). This contrasts with bulkier sulfonating agents (e.g., p-toluenesulfonyl chloride), which exhibit slower kinetics due to steric hindrance .
Key Research Findings and Data
Table 1: Comparative Properties of Selected Compounds
Stability and Reactivity Insights:
- The target compound’s smaller spiro system (4.4 vs. 5.5) reduces hyperconjugative stabilization but enhances electrophilic reactivity at the sulfonyl chloride site .
- Methanesulfonyl chloride’s compact size enables efficient functionalization compared to bulkier sulfonating agents, as demonstrated in ionic liquid synthesis .
Biological Activity
(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride is a unique chemical compound characterized by its spirocyclic structure and the presence of a methanesulfonyl chloride group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C8H13ClO4S
- IUPAC Name : (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride
- CAS Number : 2241131-30-4
The compound features a spiro-connected dioxane ring, which contributes to its structural uniqueness and potential reactivity in biological systems.
The biological activity of (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride is primarily attributed to the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic, allowing it to react with various nucleophiles, including amino acids and other biomolecules. The resulting products can modify proteins and peptides, potentially influencing their function and stability.
1. Protein Modification
This compound is utilized in the modification of biomolecules, particularly proteins and peptides. The ability to form sulfonamide bonds can enhance the properties of therapeutic proteins, improving their efficacy and stability.
2. Pharmaceutical Intermediates
(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of novel drug candidates with potential therapeutic applications.
Case Studies and Research Findings
A review of literature reveals limited but significant findings regarding the biological activity of related compounds:
| Compound | Activity | Model | Reference |
|---|---|---|---|
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | KRAS G12C inhibitor | NCI-H1373 xenograft mouse model | |
| Various sulfonamide derivatives | Antitumor effects | In vitro assays |
These findings indicate that compounds with similar structural motifs may exhibit significant biological activities, warranting further investigation into (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves coupling reactions between spirocyclic intermediates and methanesulfonyl chloride. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) can yield the target compound. Purity optimization requires careful control of stoichiometry, reaction temperature (0–5°C to minimize side reactions), and post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride from structural analogs?
- Methodological Answer :
- ¹H NMR : The spirocyclic system shows distinct splitting patterns (e.g., diastereotopic protons at the spiro center) and chemical shifts (δ 3.5–4.2 ppm for oxygenated methylene groups).
- IR : A strong S=O stretch near 1360 cm⁻¹ and 1170 cm⁻¹ confirms the sulfonyl chloride moiety.
- HRMS : Molecular ion peaks ([M+H]⁺) and isotopic patterns (due to chlorine) provide unambiguous identification .
Q. What are the key reactivity patterns of the sulfonyl chloride group in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl chloride acts as an electrophile, reacting with amines (e.g., primary/secondary amines in THF at room temperature) to form sulfonamides. Kinetic studies suggest reactivity is enhanced by electron-withdrawing groups on the spiro system, which polarize the S–Cl bond. Solvent polarity (e.g., DMF vs. dichloromethane) significantly impacts reaction rates .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets like enzymes?
- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry and map electrostatic potential surfaces to identify reactive sites. Molecular docking (using AutoDock Vina or Schrödinger Suite) evaluates binding affinity to enzymes such as hydrolases or proteases. For example, the spirocyclic system may sterically hinder non-specific binding, while the sulfonyl chloride interacts with catalytic lysine residues .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or cellular permeability differences. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to validate results. Structure-activity relationship (SAR) studies comparing analogs with modified substituents (e.g., replacing the spiro oxygen with sulfur) can isolate critical functional groups .
Q. How does the spirocyclic structure influence regioselectivity in multi-step organic syntheses?
- Methodological Answer : The rigidity of the spiro system restricts conformational flexibility, directing nucleophilic attacks to specific positions. For instance, in Pd-catalyzed cross-coupling reactions, the dioxaspiro moiety may shield one face of the molecule, favoring β-selectivity. X-ray crystallography of intermediates can corroborate steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
